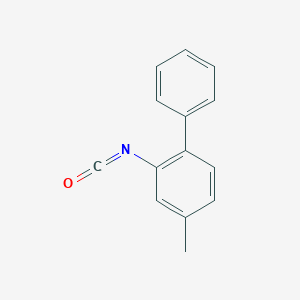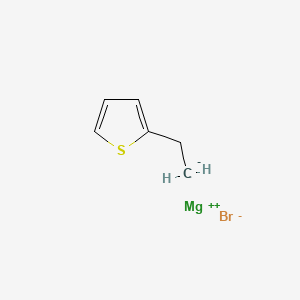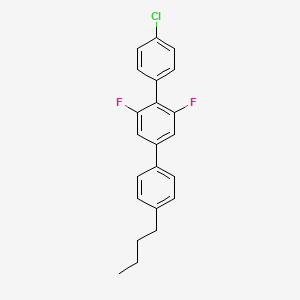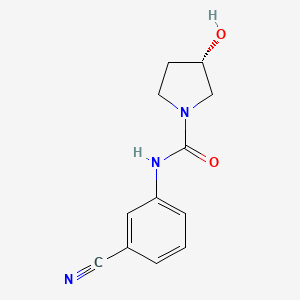
2-Isocyanato-4-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11NO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O) and another by a methyl group (-CH3). This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanato-4-methyl-1,1’-biphenyl can be synthesized through the reaction of 4-methylbiphenyl-2-amine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
4-Methylbiphenyl-2-amine+Phosgene→2-Isocyanato-4-methyl-1,1’-biphenyl+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2-Isocyanato-4-methyl-1,1’-biphenyl involves large-scale reactions using automated systems to handle the toxic and reactive nature of phosgene. The process includes steps for purification and stabilization of the final product to ensure its safe handling and storage.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Nucleophilic Addition: Alcohols or amines in the presence of a base such as triethylamine (Et3N).
Major Products:
Nitration: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-nitro.
Halogenation: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-chloro or 2-Isocyanato-4-methyl-1,1’-biphenyl-5-bromo.
Nucleophilic Addition: Corresponding urethanes, ureas, or carbamic acids.
Aplicaciones Científicas De Investigación
2-Isocyanato-4-methyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drugs that require isocyanate intermediates.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-4-methyl-1,1’-biphenyl involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications that can alter their function. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
2-Isocyanato-1,1’-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Isocyanato-1,1’-biphenyl: The isocyanate group is positioned differently, affecting its reactivity.
2-Isocyanato-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group on the opposite ring.
Uniqueness: 2-Isocyanato-4-methyl-1,1’-biphenyl is unique due to the presence of both the isocyanate and methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
918434-00-1 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-isocyanato-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H11NO/c1-11-7-8-13(14(9-11)15-10-16)12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
AGCYXCUNIPMTLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)





![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
